molecular formula C17H19NO B15075523 1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one CAS No. 4155-70-8

1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one

Cat. No.: B15075523
CAS No.: 4155-70-8
M. Wt: 253.34 g/mol
InChI Key: DQGJCVQOGLJWMY-UHFFFAOYSA-N
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Description

1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one is a heterocyclic compound with a complex structure.

Preparation Methods

The synthesis of 1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .

Biological Activity

1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one (CAS Number: 5114-73-8) is a compound that belongs to the isoquinoline family. Its derivatives have been studied for various biological activities including antimicrobial, anticancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC19H23NO3
Molecular Weight313.39 g/mol
Density1.23 g/cm³
Boiling Point485.9 °C
Flash Point247.6 °C

Anticancer Activity

Recent studies have highlighted the potential of isoquinoline derivatives in anticancer therapy. The compound has shown promising results in inhibiting cancer cell proliferation in various in vitro studies.

  • Case Study : A study conducted on human breast cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis through the activation of caspases and modulation of apoptotic markers such as Bcl-2 and Bax. The IC50 value was found to be significantly lower than that of standard chemotherapeutics .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

  • Research Findings : In a screening assay against various bacterial strains including E. coli and Staphylococcus aureus, the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to commonly used antibiotics .

Neuroprotective Effects

The neuroprotective potential of the compound has been explored in models of neurodegenerative diseases.

  • Experimental Evidence : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant enzyme activity and reducing reactive oxygen species (ROS) levels .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer metabolism.
  • Modulation of Signaling Pathways : It affects pathways such as NF-kB and MAPK which are crucial for cell survival and proliferation.

Properties

CAS No.

4155-70-8

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

1,2,3,4,6,7,11b,12-octahydroisoquinolino[2,1-a]quinolin-13-one

InChI

InChI=1S/C17H19NO/c19-17-11-16-13-6-2-1-5-12(13)9-10-18(16)15-8-4-3-7-14(15)17/h1-2,5-6,16H,3-4,7-11H2

InChI Key

DQGJCVQOGLJWMY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)CC3N2CCC4=CC=CC=C34

Origin of Product

United States

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